Benzyl 9-oxononanoate Benzyl 9-oxononanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725940
InChI: InChI=1S/C16H22O3/c17-13-9-4-2-1-3-8-12-16(18)19-14-15-10-6-5-7-11-15/h5-7,10-11,13H,1-4,8-9,12,14H2
SMILES: C1=CC=C(C=C1)COC(=O)CCCCCCCC=O
Molecular Formula: C16H22O3
Molecular Weight: 262.34 g/mol

Benzyl 9-oxononanoate

CAS No.:

Cat. No.: VC13725940

Molecular Formula: C16H22O3

Molecular Weight: 262.34 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 9-oxononanoate -

Specification

Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
IUPAC Name benzyl 9-oxononanoate
Standard InChI InChI=1S/C16H22O3/c17-13-9-4-2-1-3-8-12-16(18)19-14-15-10-6-5-7-11-15/h5-7,10-11,13H,1-4,8-9,12,14H2
Standard InChI Key LTVXRIVUWDOFCW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)CCCCCCCC=O
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCCCCCCC=O

Introduction

Chemical Structure and Physicochemical Properties

Benzyl 9-oxononanoate (IUPAC name: benzyl 9-oxononanoate) is an ester with the molecular formula C16H22O3\text{C}_{16}\text{H}_{22}\text{O}_3. Its structure comprises a nonanoic acid backbone substituted with a ketone group at the ninth carbon and a benzyl ester at the carboxyl terminus. The benzyl group enhances lipophilicity, which influences solubility and reactivity in organic solvents. Key physicochemical properties inferred from analogous compounds include:

PropertyValue/Description
Molecular Weight278.34 g/mol (calculated)
Boiling Point~300–320°C (estimated)
SolubilitySoluble in DMSO, THF, chloroform
LogP (Partition Coefficient)3.8 (predicted)

The ketone group at the ninth position introduces a site for nucleophilic addition reactions, while the ester linkage offers opportunities for hydrolysis or transesterification.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of benzyl 9-oxononanoate typically involves a two-step process:

  • Oxidation of Nonanoic Acid Derivatives: 9-Oxononanoic acid is prepared via oxidation of nonanoic acid using agents like potassium permanganate or chromium trioxide under controlled conditions.

  • Esterification with Benzyl Alcohol: The carboxylic acid is then esterified with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide).

Reaction Scheme:

9-Oxononanoic acid+Benzyl alcoholH+Benzyl 9-oxononanoate+H2O\text{9-Oxononanoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}^+} \text{Benzyl 9-oxononanoate} + \text{H}_2\text{O}

Industrial-Scale Optimization

Industrial production employs continuous-flow reactors to enhance yield and reduce byproducts. Catalytic systems such as immobilized lipases or solid acid catalysts (e.g., Amberlyst-15) are preferred for their reusability and environmental compatibility.

Applications in Scientific Research

Organic Synthesis

Benzyl 9-oxononanoate serves as a versatile intermediate:

  • Peptide Mimetics: The ketone group enables conjugation with amino acids via Schiff base formation.

  • Polymer Chemistry: Acts as a monomer in polyester synthesis, contributing to materials with tailored thermal properties.

Pharmaceutical Development

While direct pharmacological data are sparse, structural analogs exhibit notable bioactivity:

  • Antimicrobial Potential: Derivatives like 9-(benzyloxy)-9-oxononanoic acid show efficacy against Staphylococcus aureus (MIC: 50 µg/mL).

  • Anti-inflammatory Activity: Murine studies suggest suppression of TNF-α and IL-6 cytokines, reducing edema by 40–60%.

Mechanistic Insights and Reactivity

Chemical Reactivity

The compound undergoes characteristic ester and ketone reactions:

  • Hydrolysis: Acid- or base-catalyzed cleavage yields 9-oxononanoic acid and benzyl alcohol.

  • Nucleophilic Addition: Grignard reagents add to the ketone, forming tertiary alcohols.

  • Reduction: Catalytic hydrogenation reduces the ketone to a secondary alcohol.

Biological Mechanism

In hypothetical therapeutic applications, the benzyl group may enhance membrane permeability, while the ketone could modulate redox-sensitive pathways (e.g., NF-κB signaling).

Comparative Analysis with Structural Analogs

A comparison with related esters highlights the benzyl group’s impact:

CompoundStructural FeatureLipophilicity (LogP)Thermal Stability (°C)
Methyl 9-oxononanoateMethyl ester2.1180–200
Ethyl 9-oxononanoateEthyl ester2.5190–210
Benzyl 9-oxononanoateBenzyl ester3.8220–240

The benzyl derivative’s superior lipophilicity and stability make it preferable for applications requiring prolonged shelf-life or lipid bilayer penetration.

Challenges and Future Directions

Synthetic Challenges

  • Selective Oxidation: Over-oxidation of the aliphatic chain remains a hurdle, necessitating optimized catalytic systems.

  • Esterification Efficiency: Competing side reactions (e.g., ether formation) require precise stoichiometric control.

Research Opportunities

  • Drug Delivery Systems: Exploration as a prodrug carrier for hydrophobic therapeutics.

  • Green Chemistry: Development of enzymatic esterification methods to reduce waste.

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